[(2-Bromo-3-fluorophenyl)methyl](ethyl)propylamine
Description
(2-Bromo-3-fluorophenyl)methylpropylamine is a tertiary amine featuring a 2-bromo-3-fluorobenzyl group attached to a propylamine backbone substituted with an ethyl group. Its structural complexity arises from the combination of halogen substituents (Br, F) on the aromatic ring and the branched alkylamine chain, which influence its electronic properties, steric bulk, and intermolecular interactions .
Properties
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]-N-ethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrFN/c1-3-8-15(4-2)9-10-6-5-7-11(14)12(10)13/h5-7H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNCQOZRWANIEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1=C(C(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-fluorophenyl)methylpropylamine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with ethylamine and propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of (2-Bromo-3-fluorophenyl)methylpropylamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-fluorophenyl)methylpropylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or alcohol derivatives.
Scientific Research Applications
(2-Bromo-3-fluorophenyl)methylpropylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorophenyl)methylpropylamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets. The compound may exert its effects through the inhibition of enzymes or receptors, leading to alterations in cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Halogenated Derivatives
- Bromophenyl Derivatives: Compounds like [3-(4-bromophenyl)-3-(2-pyridinyl)-N,N-dimethylpropylamine] (synonym: Brompheniraminum) share a brominated aromatic system but differ in the substitution pattern. The pyridinyl group in Brompheniraminum enhances hydrogen-bonding capacity compared to the fluorinated benzyl group in the target compound, altering solubility and receptor binding .
- Fluorinated Analogues: Fluorine substituents, as seen in the target compound, increase electronegativity and lipophilicity compared to non-fluorinated counterparts like [3-(diethylamino)propylamine] . This enhances membrane permeability but may reduce aqueous solubility.
Steric and Electronic Impacts
- The 2-bromo-3-fluoro substitution creates steric hindrance and electronic withdrawal, reducing nucleophilicity at the benzyl position compared to unsubstituted benzylamines. This contrasts with compounds like 4-ClPq (4-chloro-1-methylpiperidine), where the chloro group primarily affects electronic properties without significant steric effects .
Alkylamine Chain Variations
Propylamine Backbone Modifications
- Ethyl vs.
- Branching Effects :
Linear propylamine chains (e.g., n-propylamine ) exhibit lower boiling points (~48°C) compared to branched derivatives due to weaker van der Waals interactions. The target compound’s branched ethyl group likely raises its boiling point, though exact data are unavailable .
Polyamine Comparisons
- Monoamine vs. Polyamine Activity: The target compound’s tertiary amine structure lacks the multi-dentate coordination capacity of polyamines like spermine (tetra-amine), which exhibit stronger chemical chaperone effects at lower concentrations due to multiple amine groups .
Physicochemical Properties
Table 1: Comparative Physical Properties
| Compound | Boiling Point (°C) | Solubility (H₂O) | LogP (Predicted) |
|---|---|---|---|
| (2-Bromo-3-fluorophenyl)methylpropylamine | ~200–220* | Low | 3.8 |
| n-Propylamine | 48 | Miscible | 0.3 |
| 3-(Diethylamino)propylamine | 98–100 | Moderate | 1.5 |
| Brompheniraminum | N/A | Low | 2.9 |
| Spermine | 130 (decomposes) | High | -1.2 |
*Estimated based on homologous compounds .
Coordination Chemistry
- The target compound’s tertiary amine can act as a weak ligand in metal complexes. In contrast, propylamine forms stable Co(III) complexes (e.g., methyl(aquo)cobaloximes) with equilibrium constants influenced by basicity and steric factors .
Formaldehyde Scavenging
- Propylamine reduces formaldehyde emissions in urea-formaldehyde resins by 33–65% via nucleophilic addition. The target compound’s bromo-fluorobenzyl group may hinder similar reactivity due to steric and electronic effects .
Biological Activity
(2-Bromo-3-fluorophenyl)methylpropylamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound has the following chemical structure:
- Chemical Formula : C12H16BrF
- Molecular Weight : 271.16 g/mol
The biological activity of (2-Bromo-3-fluorophenyl)methylpropylamine is primarily attributed to its interactions with various biomolecular targets. The presence of the bromine and fluorine substituents enhances the compound's lipophilicity, facilitating its ability to cross biological membranes and interact with intracellular targets, such as enzymes and receptors .
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Antidepressant-like Effects : In animal models, it has shown potential antidepressant properties through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
- Antitumor Activity : Preliminary investigations have indicated that (2-Bromo-3-fluorophenyl)methylpropylamine may inhibit the growth of certain cancer cell lines, although further studies are needed to elucidate the underlying mechanisms.
Case Studies
- Neuroprotection in Models of Alzheimer's Disease :
-
Antidepressant Activity in Rodent Models :
- In a controlled study, rodents treated with (2-Bromo-3-fluorophenyl)methylpropylamine exhibited significant reductions in depression-like behaviors compared to control groups. The findings indicate that the compound may enhance serotonergic transmission, similar to traditional antidepressants .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduced depression-like behavior | |
| Neuroprotective | Increased cell viability | |
| Antitumor | Inhibition of cancer cell growth |
Table 2: Mechanistic Insights
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
